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Compound of Interest

Compound Name: 5-Methylurapidil

Cat. No.: B1664665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Methylurapidil is a potent and selective antagonist of α1-adrenoceptors and an agonist at 5-

HT1A serotonin receptors.[1][2] This dual activity makes it a valuable pharmacological tool in

neuroscience research for dissecting the roles of these two critical receptor systems in various

physiological and pathological processes. Its particular utility lies in its ability to discriminate

between α1-adrenoceptor subtypes, exhibiting a higher affinity for the α1A subtype over the

α1B subtype.[3][4] This document provides detailed application notes and experimental

protocols for the use of 5-Methylurapidil in neuroscience research.
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Property Value

IUPAC Name

6-({3-[4-(2-methoxyphenyl)piperazin-1-

yl]propyl}amino)-1,3,5-trimethylpyrimidine-

2,4(1H,3H)-dione

Molecular Formula C21H31N5O3

Molecular Weight 401.50 g/mol

CAS Number 34661-85-3

Solubility Soluble in 0.1 N HCl (3.8 mg/ml)[5]

Storage Store at room temperature, tightly sealed

Receptor Binding Affinity
5-Methylurapidil's affinity for α1-adrenergic and 5-HT1A receptors has been characterized in

various tissues, primarily from rat models. The following tables summarize key binding affinity

data.

Table 1: Binding Affinity of 5-Methylurapidil for α1-Adrenoceptor Subtypes
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Tissue/Cell
Line

Radioligand Parameter Value Reference

Rat

Hippocampus
[3H]prazosin

pKI (High Affinity

Site)
9.1 - 9.4

Rat

Hippocampus
[3H]prazosin

pKI (Low Affinity

Site)
7.2 - 7.8

Rat Vas

Deferens
[3H]prazosin

pKI (High Affinity

Site)
9.1 - 9.4

Rat Vas

Deferens
[3H]prazosin

pKI (Low Affinity

Site)
7.2 - 7.8

Rat Heart [3H]prazosin
pKI (High Affinity

Site)
9.1 - 9.4

Rat Heart [3H]prazosin
pKI (Low Affinity

Site)
7.2 - 7.8

Rat Spleen [3H]prazosin pKI ~7.2 - 7.8

Rat Liver [3H]prazosin pKI ~7.2 - 7.8

Rat Cerebral

Cortex
[3H]prazosin

Ki (High Affinity

Site)
~0.6 nM

Rat Cerebral

Cortex
[3H]prazosin

Ki (Low Affinity

Site)
~45 nM

Rat Brain Cortex
[3H]5-methyl-

urapidil

KD (α1A-

adrenoceptors)
0.89 nM

Human Prostate [3H]prazosin KB 4.46 nM

Table 2: Binding Affinity of 5-Methylurapidil for 5-HT1A Receptors
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Tissue/Cell
Line

Radioligand Parameter Value Reference

Rat Brain Cortex
[3H]5-methyl-

urapidil

KD (5-HT1A

receptors)
0.84 nM

Rat Brain Not specified High Potency -

Signaling Pathways
5-Methylurapidil exerts its effects by modulating two distinct G-protein coupled receptor

(GPCR) signaling pathways: the Gq-coupled α1-adrenergic receptor and the Gi/o-coupled 5-

HT1A receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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